2-Ethyl-6-methylaniline;sulfuric acid
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Overview
Description
2-Ethyl-6-methylaniline is an organic compound with the molecular formula C9H13N. It is a derivative of aniline, where the amino group is substituted with ethyl and methyl groups at the 2 and 6 positions, respectively. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-6-methylaniline can be synthesized through several methods. One common method involves the alkylation of aniline with ethyl and methyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the aniline, allowing it to react with the alkyl halides.
Industrial Production Methods
In industrial settings, 2-Ethyl-6-methylaniline is produced through a similar alkylation process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. Catalysts may also be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Nitro compounds, sulfonic acids, halogenated derivatives.
Scientific Research Applications
2-Ethyl-6-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: It is used in the production of rubber chemicals, antioxidants, and stabilizers.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, affecting metabolic pathways and cellular functions. The compound’s aromatic ring and amino group allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Similar structure but lacks the ethyl group.
2-Ethylaniline: Similar structure but lacks the methyl group.
2,6-Diethylaniline: Similar structure but has an additional ethyl group instead of a methyl group.
Uniqueness
2-Ethyl-6-methylaniline is unique due to the presence of both ethyl and methyl groups on the aromatic ring, which influences its chemical reactivity and physical properties. This combination of substituents provides a balance of steric and electronic effects, making it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
137374-00-6 |
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Molecular Formula |
C18H28N2O4S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-ethyl-6-methylaniline;sulfuric acid |
InChI |
InChI=1S/2C9H13N.H2O4S/c2*1-3-8-6-4-5-7(2)9(8)10;1-5(2,3)4/h2*4-6H,3,10H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
ZGDFDLMFTZCNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N)C.CCC1=CC=CC(=C1N)C.OS(=O)(=O)O |
Origin of Product |
United States |
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